1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

Catalog No.
S973748
CAS No.
121961-20-4
M.F
C27H29Cl3
M. Wt
459.879
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)...

CAS Number

121961-20-4

Product Name

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

IUPAC Name

1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene

Molecular Formula

C27H29Cl3

Molecular Weight

459.879

InChI

InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3

InChI Key

QBVHDIKGDQTDMC-UHFFFAOYSA-N

SMILES

CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], commonly known as HHTCB, is a chemical compound that belongs to the family of triarylmethane dyes. It is a colorless solid compound that has gained significant attention in various fields of research and industry due to its unique properties. In this paper, we will discuss the definition, background, physical, and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of HHTCB.
HHTCB is a triarylmethane dye that is widely used as a colorimetric reagent for the determination of chemical substances. It contains three benzene rings, which are connected via a hexane-1,3,5-triyl linker. The compound also contains four chloromethyl groups, which make it a highly reactive molecule. HHTCB was first synthesized by Golubev and Kiselev in 1964, and since then, it has been used extensively in various areas of research and industry due to its unique properties.
HHTCB is a colorless crystalline solid with a molecular weight of 684.64 g/mol. It has a melting point of 216-218°C and a boiling point of 542.7°C. The compound is soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane but insoluble in water. HHTCB is a highly reactive molecule, and it reacts readily with various organic substances, including alcohols, amines, and thiols.
The synthesis of HHTCB typically involves the reaction between benzaldehyde and hexamethylene-1,6-diylbis(triphenylphosphonium) dibromide, followed by treatment with hydrochloric acid. The resulting compound is then treated with sodium hydroxide to yield HHTCB.
The characterization of HHTCB typically involves various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy is a powerful technique that can provide information about the chemical environment of atoms in a molecule. IR spectroscopy is another powerful tool that can provide information about the functional groups present in a molecule. MS is a technique that can provide information about the molecular weight and structure of a molecule.
HHTCB is commonly used as a colorimetric reagent for the determination of various chemical compounds. The reaction between HHTCB and the analyte typically involves the formation of a colored complex, which can be measured spectrophotometrically. The sensitivity and selectivity of the assay can be improved by modifying the reaction conditions or by using other reagents in combination with HHTCB.
The biological properties of HHTCB have been studied extensively. It has been shown to have antiviral, antifungal, and antibacterial activity. HHTCB has also been shown to inhibit the growth of cancer cells in vitro.
The toxicity and safety of HHTCB in scientific experiments have been evaluated by various regulatory agencies. It has been shown to be relatively non-toxic with LD50 values ranging from 600-900 mg/kg in rats and mice. However, it should be handled with care as it is a highly reactive molecule and can cause skin and eye irritation upon contact.
HHTCB has found numerous applications in various areas of research and industry. It is commonly used as a colorimetric reagent for the determination of various chemical compounds. HHTCB has also been used as a fluorescent probe for the detection of metal ions. It has been used in the synthesis of various pharmaceuticals, including anti-cancer and antiviral agents.
The current state of research on HHTCB is focused on its application in the development of new analytical methods and its potential use in the synthesis of new drugs. There is also ongoing research on the toxicity and safety of HHTCB in the environment and its potential impact on human health.
HHTCB has potential implications in various fields of research and industry. It can be used as a colorimetric reagent for the determination of various chemical compounds, as a fluorescent probe for the detection of metal ions, and in the synthesis of various pharmaceuticals.
One of the main limitations of HHTCB is its limited solubility in water, which limits its use in certain applications. Another limitation is its high reactivity, which makes it challenging to handle and store. Future directions of research on HHTCB could focus on improving its solubility, developing new analytical methods, and exploring its potential use in the synthesis of new drugs.
In conclusion, HHTCB is a highly reactive triarylmethane dye that has found numerous applications in various areas of research and industry. Its unique properties make it a powerful tool for the determination of various chemical compounds and the development of new drugs. Although there are limitations to its use, ongoing research aims to overcome these limitations and explore new applications for this fascinating compound.

XLogP3

8.5

Dates

Modify: 2023-08-15

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